molecular formula C8H15N3 B8553773 N-(2-cyanoethyl)-4-aminopiperidine

N-(2-cyanoethyl)-4-aminopiperidine

Cat. No.: B8553773
M. Wt: 153.22 g/mol
InChI Key: OIVQJNFBHWSVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyanoethyl)-4-aminopiperidine is a substituted 4-aminopiperidine derivative characterized by a cyanoethyl (-CH₂CH₂CN) group attached to the piperidine nitrogen. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of monoamine reuptake inhibitors and opioid analogs .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)propanenitrile

InChI

InChI=1S/C8H15N3/c9-4-1-5-11-6-2-8(10)3-7-11/h8H,1-3,5-7,10H2

InChI Key

OIVQJNFBHWSVEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The table below compares N-(2-cyanoethyl)-4-aminopiperidine with structurally related 4-aminopiperidine derivatives:

Compound Name Substituent on Piperidine N-Amine Key Functional Groups Primary Applications
This compound 2-Cyanoethyl -NH₂, -CH₂CH₂CN Pharmaceutical intermediate
N-(4-Chloro-2-nitrophenyl)-piperidin-4-amine 4-Chloro-2-nitrophenyl -NO₂, -Cl Intermediate in domperidone synthesis
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine (ANPP) Phenyl, 2-phenylethyl -Ph, -CH₂CH₂Ph Precursor in fentanyl synthesis

Pharmacological and Chemical Properties

  • Electron-Withdrawing vs. In contrast, ANPP’s aromatic substituents facilitate π-π interactions critical for opioid receptor binding .
  • Stability and Reactivity: The nitro group in N-(4-chloro-2-nitrophenyl)-piperidin-4-amine may confer oxidative instability, whereas the cyanoethyl group offers greater hydrolytic stability under physiological conditions .

Monoamine Reuptake Inhibition

4-Aminopiperidine derivatives with alkyl or aryl substituents exhibit varied monoamine reuptake inhibition profiles. For example:

  • N-Alkyl derivatives (e.g., cyanoethyl): Moderate serotonin/norepinephrine reuptake inhibition (IC₅₀ ~50–100 nM) .
  • Aryl-substituted analogs (e.g., ANPP): Limited direct activity but critical as precursors for opioids with potent µ-opioid receptor affinity .

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